molecular formula C18H18ClNO B12329558 (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one

(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one

Cat. No.: B12329558
M. Wt: 299.8 g/mol
InChI Key: APIYWPJUIMTDRP-IAGOWNOFSA-N
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Description

(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the following steps:

    Starting Materials: Benzylamine, 2-chloroethylamine, and phenylacetyl chloride.

    Formation of Azetidinone Ring: The reaction between benzylamine and phenylacetyl chloride forms an intermediate, which then reacts with 2-chloroethylamine under basic conditions to form the azetidinone ring.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,4S) configuration.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Optimizing Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with sodium azide would yield azido derivatives.

Scientific Research Applications

(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of azetidinone derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-benzyl-3-(2-bromoethyl)-4-phenylazetidin-2-one: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    (3R,4S)-1-benzyl-3-(2-iodoethyl)-4-phenylazetidin-2-one: Similar structure but with an iodoethyl group.

Uniqueness

(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m1/s1

InChI Key

APIYWPJUIMTDRP-IAGOWNOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@@H]([C@H](C2=O)CCCl)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3

Origin of Product

United States

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